2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

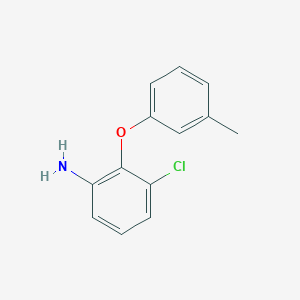

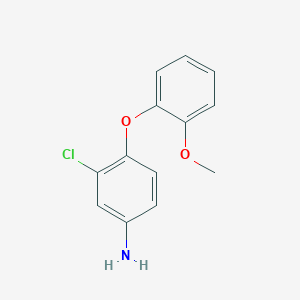

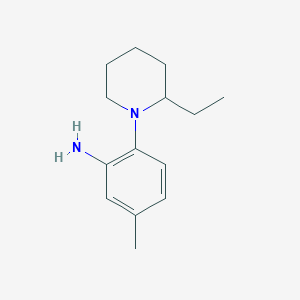

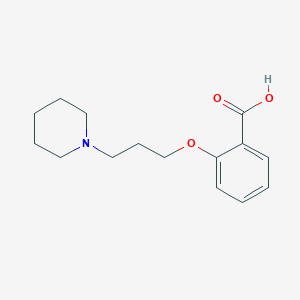

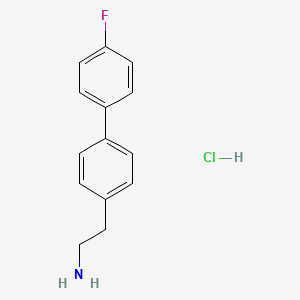

“2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1189922-22-2 . It has a molecular weight of 251.73 and its IUPAC name is 2-(4’-fluoro [1,1’-biphenyl]-4-yl)ethanamine hydrochloride . The compound is originated from CN .

Molecular Structure Analysis

The InChI code for “2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride” is 1S/C14H14FN.ClH/c15-14-7-5-13 (6-8-14)12-3-1-11 (2-4-12)9-10-16;/h1-8H,9-10,16H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Multifunctional Biocide Properties

2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This biocide is useful in various recirculating cooling water systems (Walter & Cooke, 1997).

Novel Sensor for Mercury Detection

A novel sensor utilizing a structure based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, covalently bound to specific moieties, was developed for the selective optical detection of mercury. This sensor operates as an effective ON–OFF fluorescence switch, indicating mercury binding through fluorescence quenching and chromogenic change (Wanichacheva et al., 2009).

Antimicrobial and Antifungal Applications

Compounds synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and substituted phenyl amides show promising antibacterial and antifungal activities. These novel compounds, through structural characterization and bioassays, have demonstrated comparable or even superior efficacy to certain existing medicinal standards (Pejchal et al., 2015).

Liquid Crystal Applications

A series of 1-(trans-4'-n-alkylcyclohexyl)-2-(4”-halobiphenyl-4'-yl)ethanes, closely related to 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, exhibit nematic phases and show unique physical properties such as high clearing temperatures, low viscosity, and significant birefringence. These compounds are significant for their potential use in liquid crystal technologies (Takatsu et al., 1983).

DNA Binding and Nuclease Activity

Cu(II) complexes with tridentate ligands, involving structures similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine, have shown significant DNA binding properties and nuclease activity. These complexes, through their interaction with calf thymus DNA, exhibit potential for applications in molecular biology and genetic research (Kumar et al., 2012).

Corrosion Inhibition Properties

Cadmium(II) Schiff base complexes, incorporating ligands similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine, demonstrate effective corrosion inhibition on mild steel. This is particularly significant in the context of materials science and corrosion engineering (Das et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN.ClH/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16;/h1-8H,9-10,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLJVLOQYYHIIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590011 |

Source

|

| Record name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189922-22-2 |

Source

|

| Record name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.